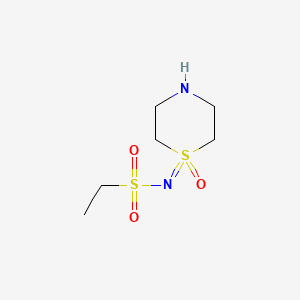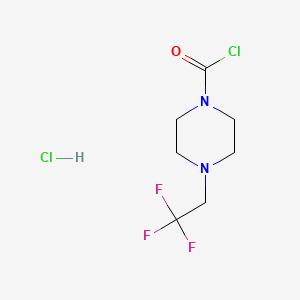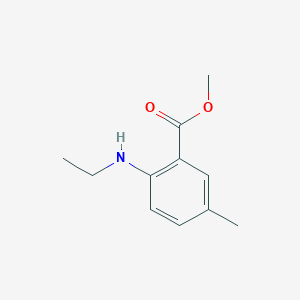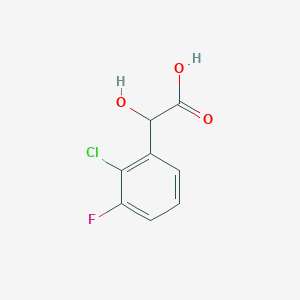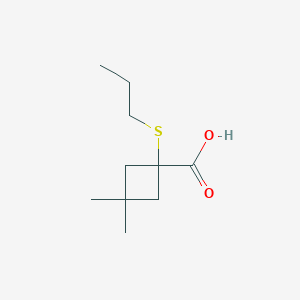
3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid is a unique cyclobutane derivative with the molecular formula C10H18O2S and a molecular weight of 202.31 g/mol . This compound is characterized by its cyclobutane ring substituted with a propylthio group and a carboxylic acid group, making it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid typically involves the cycloaddition of bicyclo[1.1.0]butanes with appropriate reagents . The reaction conditions often include the use of triazolinedione or nitrosoarenes, which facilitate the formation of the cyclobutane ring through a strain-releasing mechanism .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where high-purity (98%) chemical compounds are produced . The process includes sourcing and procurement of raw materials, followed by controlled reaction conditions to ensure the desired product is obtained with minimal impurities .
化学反应分析
Types of Reactions: 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
科学研究应用
3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The carboxylic acid group may also play a role in binding to target proteins, influencing their activity and function.
相似化合物的比较
3,3-Dimethylcyclobutane-1-carboxylic acid: Lacks the propylthio group, making it less versatile in certain reactions.
1-(Propylthio)cyclobutane-1-carboxylic acid: Lacks the dimethyl substitution, which may affect its reactivity and stability.
Uniqueness: 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both the propylthio and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C10H18O2S |
|---|---|
分子量 |
202.32 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-4-5-13-10(8(11)12)6-9(2,3)7-10/h4-7H2,1-3H3,(H,11,12) |
InChI 键 |
SCRZEQNKCBCZIA-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1(CC(C1)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


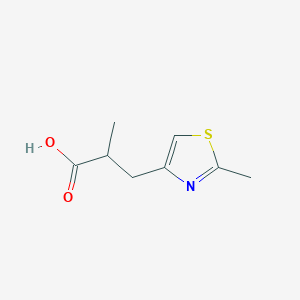
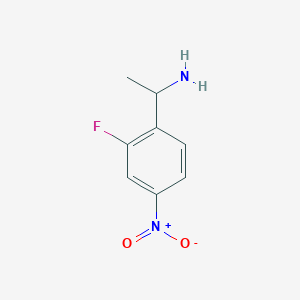
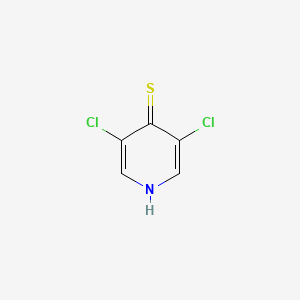
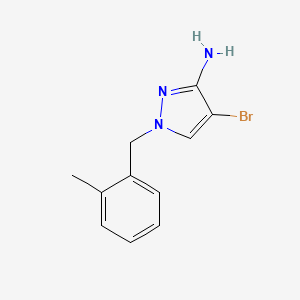
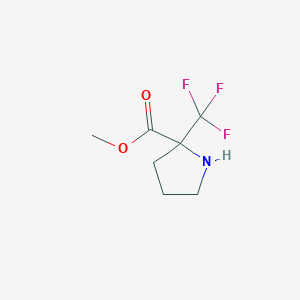
![2-[(9H-Fluoren-9-YL)methyl]oxirane](/img/structure/B15312421.png)
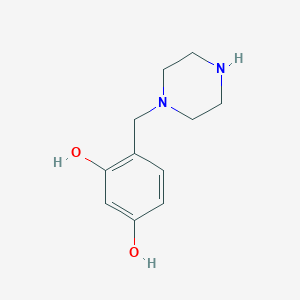
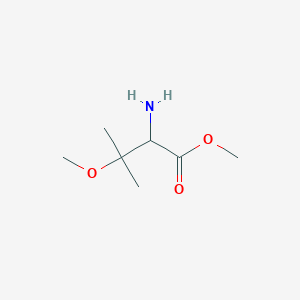
![2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15312436.png)

